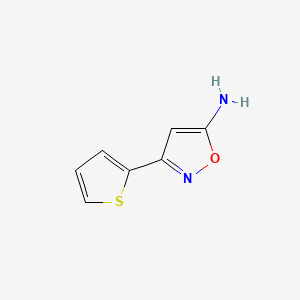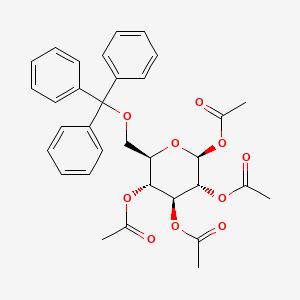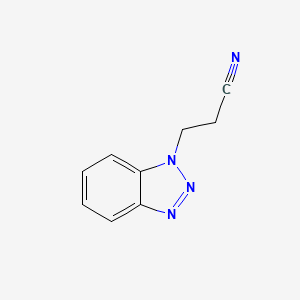
3-(Thiophen-2-yl)isoxazol-5-amine
Vue d'ensemble
Description
The compound 3-(Thiophen-2-yl)isoxazol-5-amine is a heterocyclic molecule that contains both thiophene and isoxazole rings. Although the provided papers do not directly discuss this compound, they do provide insights into the structural and chemical properties of related heterocyclic compounds, which can be useful in understanding the behavior and characteristics of 3-(Thiophen-2-yl)isoxazol-5-amine.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to 3-(Thiophen-2-yl)isoxazol-5-amine often involves multi-step reactions that may include cyclization, substitution, and condensation processes. For instance, the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones involves the reaction of isoxazolyl thioureas with ethyl bromopyruvate, followed by treatment with hydrazine hydrate and further cyclocondensation . These methods could potentially be adapted for the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine.
Molecular Structure Analysis
The molecular structure of heterocyclic amines is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was determined using NMR spectroscopy and X-ray diffraction, revealing the existence of the compound in the egzo-amino tautomeric form in the solid state . Similar techniques could be employed to analyze the molecular structure of 3-(Thiophen-2-yl)isoxazol-5-amine.
Chemical Reactions Analysis
Heterocyclic amines like 3-(Thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including tautomerism, as seen in the study of 2N-(3-phenyl-allyl-)(5-phenyl-[1,3,4] thiadiazol-2-yl) amine, where a variety of structural forms were observed in solution . Additionally, the reactivity of such compounds can lead to the formation of metal complexes, as demonstrated by the synthesis of metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic amines are influenced by their molecular structure. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was determined to establish the predominant tautomeric form and to understand the intermolecular interactions within the crystal lattice . These properties, including solubility, melting point, and stability, can be crucial for the practical applications of compounds like 3-(Thiophen-2-yl)isoxazol-5-amine.
Applications De Recherche Scientifique
Anticancer Applications
A study by Yakantham, Sreenivasulu, and Raju (2019) demonstrated the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, showcasing their potential anticancer activity against various human cancer cell lines including breast, lung, prostate, and more. These findings indicate the relevance of such compounds in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Photoinitiator Applications
Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These derivatives demonstrated excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates under air, suggesting significant applications in materials science and engineering (Zhang et al., 2015).
Structural and Docking Studies
Kumar et al. (2014) conducted a comprehensive study on a novel 3,4-dimethyl-N-((thiophen-2-yl)methylene)isoxazol-5-amine Schiff base. This research included spectroscopic and crystallographic analysis, as well as docking studies to investigate its ability to stabilize DNA-Topoisomerase I, highlighting its potential in the field of biochemistry and pharmacology (Kumar et al., 2014).
Orientations Futures
Isoxazoles, including 3-(Thiophen-2-yl)isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are being actively researched in medicinal chemistry, with a focus on discovering new multi-component reactions or fully exploiting known ones .
Propriétés
IUPAC Name |
3-thiophen-2-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTCNNQAVDHZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)isoxazol-5-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)






